molecular formula C12H13NO3S B14236597 {[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid CAS No. 391265-75-1

{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid

Cat. No.: B14236597
CAS No.: 391265-75-1
M. Wt: 251.30 g/mol
InChI Key: MUKYTJDEIWOEEN-UHFFFAOYSA-N
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Description

{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole core. The sulfanyl group is then introduced through a nucleophilic substitution reaction. Common reagents used in these reactions include sulfur-containing compounds and catalysts such as copper or iron salts .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs high-throughput methods using continuous flow reactors. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium or platinum are frequently used to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl group can also participate in redox reactions, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

391265-75-1

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

2-[(5-propan-2-yl-1,3-benzoxazol-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C12H13NO3S/c1-7(2)8-3-4-10-9(5-8)13-12(16-10)17-6-11(14)15/h3-5,7H,6H2,1-2H3,(H,14,15)

InChI Key

MUKYTJDEIWOEEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)SCC(=O)O

Origin of Product

United States

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